3,6,9,12,15-Pentaoxanonadecan-1-ol
CAS No.: 1786-94-3
Cat. No.: VC21207908
Molecular Formula: C14H30O6
Molecular Weight: 294.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1786-94-3 |
---|---|
Molecular Formula | C14H30O6 |
Molecular Weight | 294.38 g/mol |
IUPAC Name | 2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C14H30O6/c1-2-3-5-16-7-9-18-11-13-20-14-12-19-10-8-17-6-4-15/h15H,2-14H2,1H3 |
Standard InChI Key | AZYICGMHYYVGBY-UHFFFAOYSA-N |
SMILES | CCCCOCCOCCOCCOCCOCCO |
Canonical SMILES | CCCCOCCOCCOCCOCCOCCO |
Introduction
Chemical Identity and Structure
3,6,9,12,15-Pentaoxanonadecan-1-ol is an organic compound characterized by its multiple ether linkages and terminal hydroxyl group. It belongs to the family of polyethylene glycol ethers, specifically featuring five oxygen atoms in its backbone structure with a butyl group at one end and a hydroxyl group at the other.
Molecular Structure
The compound consists of a linear chain structure with alternating ethylene and oxygen units, creating five ether linkages (pentaoxa) within a nineteen-carbon backbone (nonadecan), terminated with a hydroxyl group (1-ol). The chemical structure can be represented as a butyl group connected to a chain of five ethylene glycol units terminated with a hydroxyl group .
Physical Properties
The key physical properties of 3,6,9,12,15-Pentaoxanonadecan-1-ol are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₃₀O₆ | |
Molecular Weight | 294.3844 g/mol | |
Boiling Point | 181-183°C @ 2 Torr | |
Polar Surface Area (PSA) | 66.4 Ų | |
Appearance | Clear liquid |
The compound's multiple ether linkages contribute to its unique solubility characteristics, making it soluble in both polar and non-polar solvents. This amphiphilic nature is a key feature that determines many of its applications .
Nomenclature and Identification
The compound has several naming conventions and identifiers used across scientific literature and commercial contexts.
Systematic and Common Names
The compound can be referenced by multiple names depending on the naming convention used:
-
Common names:
Identification Numbers and Registry Codes
The following identification codes are associated with 3,6,9,12,15-Pentaoxanonadecan-1-ol:
Identifier Type | Code | Source |
---|---|---|
CAS Registry Number | 1786-94-3 | |
European Community (EC) Number | 217-246-1 | |
InChIKey | AZYICGMHYYVGBY-UHFFFAOYSA-N | |
DSSTox Substance ID | DTXSID2058627 | |
Nikkaji Number | J133.077B |
Chemical Behavior and Reactivity
The chemical behavior of 3,6,9,12,15-Pentaoxanonadecan-1-ol is primarily determined by its functional groups: the terminal hydroxyl group and the multiple ether linkages distributed throughout its structure.
Functional Group Reactivity
The terminal hydroxyl group can participate in typical alcohol reactions, including:
-
Esterification reactions with carboxylic acids or acid chlorides
-
Oxidation to aldehydes or carboxylic acids
-
Dehydration reactions under acidic conditions
-
Nucleophilic substitution reactions
The ether linkages are relatively stable under most conditions but can undergo cleavage under strongly acidic conditions or with specific reagents like hydrogen iodide .
Applications and Uses
3,6,9,12,15-Pentaoxanonadecan-1-ol has applications across several industries due to its unique combination of hydrophilic and lipophilic properties.
Industrial Applications
The compound finds use in various industrial sectors:
-
Solvents and surfactants: Its amphiphilic nature makes it useful as a specialty solvent for both polar and non-polar substances
-
Chemical intermediates: It serves as a building block for more complex molecules
-
Fine chemicals production: Used in the synthesis of specialty chemicals requiring specific solubility profiles
Research and Pharmaceutical Applications
In research and pharmaceutical contexts, the compound may be utilized for:
-
Polymer synthesis: As a building block for polymeric materials
-
Drug delivery systems: Its amphiphilic nature can be exploited for formulation development
-
Specialty reagents: As a specific reagent in organic synthesis procedures
Analytical Characterization
Analytical characterization of 3,6,9,12,15-Pentaoxanonadecan-1-ol can be performed using various instrumental techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure, with characteristic signals for the ether linkages, terminal hydroxyl group, and butyl chain
-
Infrared (IR) Spectroscopy: Shows characteristic bands for C-O-C ether linkages (~1100 cm⁻¹) and OH stretching (~3400 cm⁻¹)
-
Mass Spectrometry: Can provide molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity determination and quantitative analysis of 3,6,9,12,15-Pentaoxanonadecan-1-ol in various matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume